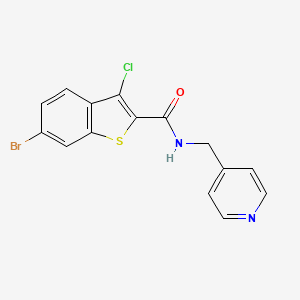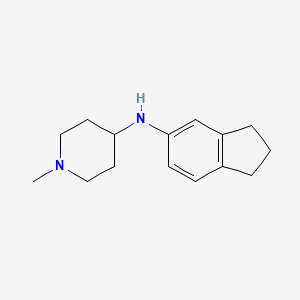
4-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)-2-thiophenecarboxamide, also known as PTC-209, is a small molecule inhibitor that has gained significant attention in recent years due to its potential as a therapeutic agent for cancer treatment. PTC-209 is a member of the thiophene carboxamide family of compounds and has been shown to inhibit the activity of BMI-1, a protein that plays a critical role in the self-renewal of cancer stem cells.
Mécanisme D'action
4-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)-2-thiophenecarboxamide exerts its inhibitory effect on BMI-1 by binding to a specific site on the protein known as the compound binding pocket. This binding prevents the interaction between BMI-1 and its target genes, thereby inhibiting the self-renewal of cancer stem cells.
Biochemical and Physiological Effects:
4-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)-2-thiophenecarboxamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its inhibitory effect on BMI-1, 4-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)-2-thiophenecarboxamide has been shown to induce apoptosis (cell death) in cancer cells, inhibit tumor growth in animal models, and sensitize cancer cells to chemotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)-2-thiophenecarboxamide for lab experiments is its specificity for BMI-1. This specificity allows researchers to study the role of BMI-1 in cancer stem cell self-renewal and the potential of 4-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)-2-thiophenecarboxamide as a therapeutic agent for cancer treatment. However, one limitation of 4-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)-2-thiophenecarboxamide is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for the study of 4-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)-2-thiophenecarboxamide and its potential as a therapeutic agent for cancer treatment. These include:
1. Combination therapy: 4-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)-2-thiophenecarboxamide has been shown to sensitize cancer cells to chemotherapy. Future studies could explore the potential of 4-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)-2-thiophenecarboxamide in combination with other chemotherapeutic agents.
2. Biomarker identification: The identification of biomarkers that predict response to 4-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)-2-thiophenecarboxamide could help to identify patients who are most likely to benefit from treatment.
3. Clinical trials: Clinical trials are needed to evaluate the safety and efficacy of 4-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)-2-thiophenecarboxamide in humans.
4. Alternative delivery methods: The development of alternative delivery methods, such as nanoparticles or liposomes, could improve the solubility and bioavailability of 4-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)-2-thiophenecarboxamide in vivo.
In conclusion, 4-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)-2-thiophenecarboxamide is a promising small molecule inhibitor with potential as a therapeutic agent for cancer treatment. Its specificity for BMI-1 and ability to inhibit cancer stem cell self-renewal make it an attractive target for further research. However, further studies are needed to evaluate its safety and efficacy in humans and to explore potential combination therapies and alternative delivery methods.
Méthodes De Synthèse
4-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)-2-thiophenecarboxamide can be synthesized using a multi-step process that involves the reaction of various starting materials. The synthesis begins with the reaction of 3-pyridinemethanol with thiophene-2-carboxylic acid to form 3-pyridinemethyl thiophene-2-carboxylate. This intermediate is then reacted with piperidine and chlorosulfonic acid to form 4-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)-2-thiophenecarboxamide.
Applications De Recherche Scientifique
4-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)-2-thiophenecarboxamide has been extensively studied for its potential as a therapeutic agent for cancer treatment. It has been shown to inhibit the activity of BMI-1, a protein that is overexpressed in many types of cancer and plays a critical role in the self-renewal of cancer stem cells. By inhibiting the activity of BMI-1, 4-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)-2-thiophenecarboxamide has the potential to prevent the self-renewal of cancer stem cells and thereby inhibit the growth and spread of cancer.
Propriétés
IUPAC Name |
4-piperidin-1-ylsulfonyl-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S2/c20-16(18-11-13-5-4-6-17-10-13)15-9-14(12-23-15)24(21,22)19-7-2-1-3-8-19/h4-6,9-10,12H,1-3,7-8,11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVZIQOYWPXFFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CSC(=C2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}-beta-alanine](/img/structure/B5135027.png)
![N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-4-iodobenzamide](/img/structure/B5135030.png)

![3-methyl-2-[3-(1H-pyrazol-3-yl)phenyl]quinoline trifluoroacetate](/img/structure/B5135047.png)


![2-oxo-2-phenylethyl {[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)methyl]thio}acetate](/img/structure/B5135062.png)
![5-isopropyl-5H-indeno[1,2-b]pyridin-5-ol](/img/structure/B5135075.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-isopropylphenyl)glycinamide](/img/structure/B5135094.png)
![1-(3-bromophenyl)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5135099.png)
![N-cyclopropyl-N'-dibenzo[a,c]phenazin-11-ylthiourea](/img/structure/B5135102.png)
![4-(7,7-dimethyl-9,11-dioxo-6,7,8,9,10,11-hexahydro-5H-indeno[1,2-b]quinolin-10-yl)phenyl (1,3-dioxooctahydro-2H-isoindol-2-yl)acetate](/img/structure/B5135107.png)
![N-[5-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5135116.png)
![N,N-diethyl-1-[4-(methylthio)benzyl]-3-piperidinecarboxamide](/img/structure/B5135127.png)